molecular formula C4H7NO2S B1683167 L-Thioproline CAS No. 34592-47-7

L-Thioproline

Cat. No. B1683167
CAS RN: 34592-47-7
M. Wt: 133.17 g/mol
InChI Key: DZLNHFMRPBPULJ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Thioproline is an optically active version of thioproline having L-configuration. It has a role as a metabolite and a geroprotector .


Synthesis Analysis

L-Thioproline is synthesized by the reaction of formaldehyde and cysteine . It can also be formed in proteins by the reaction of cysteine residues with formaldehyde that is produced in cells during oxidative stress . In a study, it was found that thioproline is extensively misincorporated throughout the proteome in E. coli cells exposed to thioproline .


Molecular Structure Analysis

The molecular formula of L-Thioproline is C4H7NO2S . It consists of a 1,3-thiazolidine ring substituted with a carboxylic acid .


Chemical Reactions Analysis

Thioproline can serve as an antioxidant protecting cells from oxidative stress . It has been found that HeLa cells cultured in SPro-supplemented culture media are more tolerant of oxidative stress .


Physical And Chemical Properties Analysis

The molecular weight of L-Thioproline is 133.17 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Plant Tissue Culture and Embryogenesis : L-Thioproline was used to isolate cell lines of Agrostis alba L. capable of initiating embryogenic callus from mature seed. A concentration of 1.0 mM was effective in selecting these embryogenic callus cell lines, suggesting its potential in plant tissue culture and embryogenesis (Shetty & Asano, 1991).

  • Cytotoxic Effects on Lymphocytes : A study investigating the effects of L-Thioproline on lymphocytes found that at low concentrations, it caused a slight increase in DNA synthesis in T-cells from healthy donors. However, at higher concentrations, a strong cytotoxic effect on both T and B cells was noted (Rozmysłowicz, 1991).

  • Aging and Immune System Enhancement : L-Thioproline supplementation in aged mice showed enhanced immune response. It significantly stimulated lymphoproliferative response and mobility of lymphocytes, suggesting its potential in modulating immune functions in aging (Fuente et al., 1998).

  • Impact on HeLa Cells : L-Thioproline reduced DNA synthesis in cultured HeLa cells by about 50% when added at the beginning of the G1 phase, indicating its potential influence on tumor cell growth (Cañero et al., 2006).

  • Effect on E. coli Growth and Protein Synthesis : L-Thioproline caused linear growth inhibition in E. coli within one generation, specifically inhibiting the rate and extent of prolyl-ribonucleic acid formation. This suggests its role in interfering with protein synthesis in bacteria (Unger & Demoss, 1966).

  • Macrophage Function in Premature Aging : Thioproline in diets stimulated phagocytic functions of peritoneal macrophages in mice, suggesting its role in enhancing immune functions, especially when they are depressed (Correa et al., 1999).

  • Proteomic Analysis in E. coli : Proteomic analysis of thioproline misincorporation in E. coli showed that it is extensively misincorporated throughout the proteome, affecting pathways related to amino acid and protein biosynthesis. This suggests a novel explanation of thioproline's antioxidative properties (Liu et al., 2020).

Future Directions

Despite being yet to determine the participation of individual factors to the observed increase of cell tolerance to oxidative stress, a study sheds light on the potential use of SPro as a dietary supplement for protecting humans from oxidative stress-associated degenerative human diseases .

properties

IUPAC Name

(4R)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNHFMRPBPULJ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046536
Record name L-Thioproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Thioproline

CAS RN

34592-47-7, 2756-91-4, 45521-09-3
Record name L-Thioproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34592-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioproline, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034592477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-thioproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Thioproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMONACIC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL096K0KXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thioproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Thioproline
Reactant of Route 2
L-Thioproline
Reactant of Route 3
L-Thioproline
Reactant of Route 4
L-Thioproline
Reactant of Route 5
L-Thioproline
Reactant of Route 6
L-Thioproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.